ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a phthalimide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phthalimide Moiety: The phthalimide group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a phthalimide derivative in the presence of a suitable base.
Chlorination and Esterification: The final steps involve the chlorination of the indole core and the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The phthalimide moiety can enhance its binding affinity and selectivity for these targets, contributing to its overall biological activity .
Comparison with Similar Compounds
ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
The uniqueness of ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE lies in its combined indole and phthalimide structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17ClN2O4 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
ethyl 5-chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C21H17ClN2O4/c1-2-28-21(27)18-13(16-11-12(22)7-8-17(16)23-18)9-10-24-19(25)14-5-3-4-6-15(14)20(24)26/h3-8,11,23H,2,9-10H2,1H3 |
InChI Key |
YTEQINXJLVDOPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.